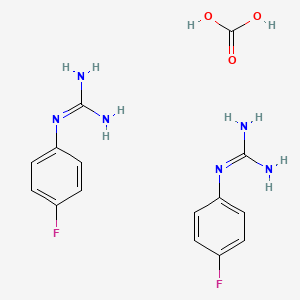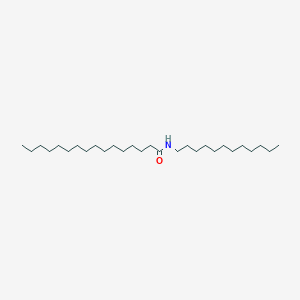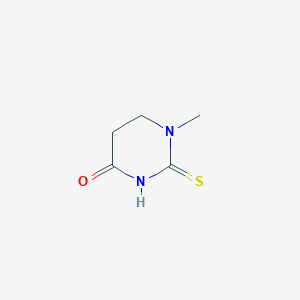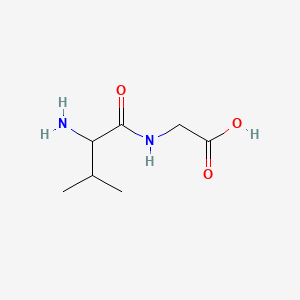
Carbobenzyloxy-beta-alanyl-beta-alanine benzyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbobenzyloxy-beta-alanyl-beta-alanine benzyl ester is a chemical compound with the molecular formula C21H24N2O5. It is a derivative of beta-alanine, a naturally occurring beta-amino acid. This compound is often used in peptide synthesis and as a protecting group in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbobenzyloxy-beta-alanyl-beta-alanine benzyl ester typically involves the protection of the amino group of beta-alanine with a carbobenzyloxy (Cbz) group. This is followed by esterification with benzyl alcohol. The reaction conditions often include the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and reaction monitoring is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Carbobenzyloxy-beta-alanyl-beta-alanine benzyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Reduction: The carbobenzyloxy group can be removed through catalytic hydrogenation to yield the free amine.
Substitution: The ester group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Typically performed using hydrochloric acid (HCl) or sodium hydroxide (NaOH) in aqueous solution.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like triethylamine (TEA).
Major Products Formed
Hydrolysis: Beta-alanine and benzyl alcohol.
Reduction: Beta-alanyl-beta-alanine.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Carbobenzyloxy-beta-alanyl-beta-alanine benzyl ester has several applications in scientific research:
Chemistry: Used as a protecting group in peptide synthesis to prevent unwanted reactions at the amino group.
Biology: Employed in the study of enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential use in drug delivery systems and as a prodrug.
Mechanism of Action
The mechanism of action of carbobenzyloxy-beta-alanyl-beta-alanine benzyl ester primarily involves its role as a protecting group. The carbobenzyloxy group shields the amino group from reactive species, allowing selective reactions to occur at other functional groups. Upon completion of the desired reactions, the carbobenzyloxy group can be removed under mild conditions, revealing the free amine .
Comparison with Similar Compounds
Similar Compounds
- Carbobenzyloxy-beta-alanyl-L-alanine benzyl ester
- Carbobenzyloxy-beta-alanyl-L-phenylalanine benzyl ester
- Carbobenzyloxy-beta-alanyl-L-valine benzyl ester
- Carbobenzyloxy-beta-alanyl-glycine benzyl ester
Uniqueness
Carbobenzyloxy-beta-alanyl-beta-alanine benzyl ester is unique due to its specific structure, which allows it to act as a versatile protecting group in peptide synthesis. Its stability under various reaction conditions and ease of removal make it a valuable tool in organic synthesis .
Properties
CAS No. |
30593-20-5 |
|---|---|
Molecular Formula |
C21H24N2O5 |
Molecular Weight |
384.4 g/mol |
IUPAC Name |
benzyl 3-[3-(phenylmethoxycarbonylamino)propanoylamino]propanoate |
InChI |
InChI=1S/C21H24N2O5/c24-19(11-13-23-21(26)28-16-18-9-5-2-6-10-18)22-14-12-20(25)27-15-17-7-3-1-4-8-17/h1-10H,11-16H2,(H,22,24)(H,23,26) |
InChI Key |
HCEGGRLKILDMSE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CCNC(=O)CCNC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-{[(4-Ethoxyphenyl)amino]methyl}-6-methoxyphenol](/img/structure/B11957252.png)

![6-[(2,4-Dichlorophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B11957268.png)








